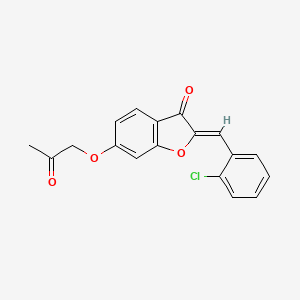

(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFZZWYITYTNFP-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran core.

Attachment of the Oxopropoxy Group: The oxopropoxy group is attached through an esterification reaction involving an appropriate propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Antitumor Activity

Research indicates that (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibits notable cytotoxic effects against several human cancer cell lines. A study demonstrated that modifications to the benzofuran structure can significantly enhance its antitumor properties. The presence of the chlorobenzylidene moiety is believed to play a crucial role in increasing the compound's efficacy against cancer cells .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Investigations into related benzofuran derivatives have revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

- A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding significant inhibition zones, which suggest effective antimicrobial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring can enhance biological activity. For instance, the introduction of halogen atoms like chlorine at certain positions has been correlated with increased potency against microbial strains .

Summary of Applications

| Application | Description |

|---|---|

| Antitumor | Effective against various human cancer cell lines; structure modifications enhance efficacy. |

| Antimicrobial | Broad-spectrum activity; effective against both Gram-positive and Gram-negative bacteria. |

| SAR Insights | Substitutions on the benzofuran core influence biological activity; halogenated derivatives show improved potency. |

Mechanism of Action

The mechanism of action of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features Influencing Activity

Aurone derivatives are distinguished by substituents on the benzylidene (position 2) and oxy (position 6) groups. These modifications critically impact bioactivity, selectivity, and physicochemical properties:

- Benzylidene substituents : Chloro, methoxy, hydroxy, or heteroaromatic groups (e.g., pyridinyl) modulate steric bulk, hydrophobicity, and hydrogen-bonding capacity.

- Oxy substituents : Methoxy, hydroxy, or ketone-containing chains (e.g., 2-oxopropoxy) affect solubility and metabolic stability.

Comparative Analysis of Select Analogues

Mechanistic and Pharmacological Insights

Anticancer Activity: Tubulin Targeting: Compounds 5a and 5b inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. The 2,6-dichloro and pyridinyl groups in 5b enhance binding affinity, while 5a avoids hERG channel toxicity, a common issue with tubulin inhibitors . Selectivity: Substituent positioning affects cancer cell specificity. For example, 5a and 5b show efficacy against leukemia and solid tumors but spare normal lymphocytes .

Antiviral Activity :

- CID:1804018 inhibits Marburg virus replication by interacting with the viral nucleoprotein (NP). The 2-oxopropoxy and dimethoxy groups may stabilize NP binding, as evidenced by molecular dynamics (PC3: 8.74%) .

Enzyme Inhibition :

- DRAK2 Inhibition : Derivatives like 6y (IC50 ~3.15 µM) protect pancreatic β-cells from apoptosis. Methoxy groups at positions 5–7 improve inhibitory potency, highlighting the role of electron-donating groups in kinase binding .

Biological Activity

(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound that belongs to the benzofuran class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be represented as follows:

This compound features a benzofuran core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities associated with benzofuran derivatives include:

- Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.

- Anticancer Activity: Certain compounds exhibit cytotoxic effects against various cancer cell lines.

- Cholinesterase Inhibition: Some benzofurans are known to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. For instance, a series of benzofuran derivatives were evaluated against bacterial strains such as Escherichia coli and Bacillus subtilis. The results indicated that several compounds displayed promising efficacy, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 10a | B. subtilis | 1.25 ± 0.60 |

| 10b | E. coli | 1.50 ± 0.70 |

| (Z)-2... | B. subtilis | TBD |

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Compounds within this class have shown cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assessment

In a recent study, (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at low concentrations .

Cholinesterase Inhibition

The inhibition of acetylcholinesterase is particularly relevant for developing treatments for Alzheimer's disease. Compounds similar to (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one have been shown to possess AChE inhibitory activity, making them candidates for further research in neuropharmacology .

Table 2: AChE Inhibition Results

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| Eserine | 100 | 0.05 |

| Benzofuran Derivative | 75 | 0.15 |

| (Z)-2... | TBD | TBD |

The mechanisms through which (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exerts its biological effects are multifaceted:

- Interaction with Enzymatic Targets: The compound may bind to active sites on enzymes such as AChE, inhibiting their activity.

- Induction of Apoptosis: Certain derivatives induce programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Properties: Some studies suggest that benzofurans possess antioxidant capabilities, contributing to their protective effects against oxidative stress-related diseases .

Q & A

Q. What are the key synthetic routes for (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

The compound is synthesized via a multi-step approach:

- Step 1 : Formation of the benzofuran core through heteroannulation, often using Claisen-Schmidt condensation between substituted benzaldehydes and benzofuran-3(2H)-one derivatives .

- Step 2 : Introduction of the 2-oxopropoxy group via nucleophilic substitution or esterification under basic conditions (e.g., NaH/THF) .

- Step 3 : Stereochemical control of the Z-isomer is achieved using temperature modulation (e.g., reflux in polar aprotic solvents) and verified via NOESY NMR . Key reagents: 2-chlorobenzaldehyde, benzofuran-3(2H)-one, NaH, THF.

Q. How is the structural characterization of this compound performed?

Structural elucidation involves:

- Spectroscopy :

Q. What biological activities are associated with benzofuran derivatives like this compound?

Benzofuran scaffolds exhibit:

- Antimicrobial activity : Inhibition of bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) growth via membrane disruption .

- Anticancer potential : Apoptosis induction in cancer cell lines (IC₅₀ values reported in µM ranges) through ROS generation .

- Enzyme inhibition : Targeting tyrosinase or COX-2 for anti-inflammatory applications .

Advanced Research Questions

Q. How can stereochemical integrity (Z-configuration) be maintained during synthesis?

- Reaction conditions : Use low-polarity solvents (e.g., toluene) and slow cooling to favor Z-isomer crystallization .

- Analytical validation :

- NOESY NMR : Correlate spatial proximity of benzylidene substituents and benzofuran protons .

- HPLC with chiral columns : Resolve enantiomeric excess (ee > 98% achievable) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

- Substituent modification :

- Replace 2-chlorobenzylidene with electron-withdrawing groups (e.g., NO₂) to enhance antimicrobial potency .

- Modify the 2-oxopropoxy chain to improve pharmacokinetic properties (e.g., logP optimization) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Q. How can contradictory data on biological activity be resolved?

Contradictions (e.g., variable IC₅₀ values across studies) may stem from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time).

- Cell line specificity : Perform comparative studies across multiple lines (e.g., MCF-7 vs. HeLa) .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify consensus trends .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis : The 2-oxopropoxy group undergoes pH-dependent cleavage (t₁/₂ = 2–8 hrs in simulated gastric fluid) .

- Oxidative stress : Benzofuran ring forms quinone metabolites, detectable via LC-HRMS .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 7.6 (s, 1H, benzylidene H) | |

| ¹³C NMR | δ 170.2 (C=O, benzofuran) | |

| HRMS | [M+H]⁺ = 343.0534 (C₁₈H₁₂ClO₄) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.